Methyl 2,5-diaminopyrimidine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1260883-37-1 |
|---|---|
Molecular Formula |
C6H8N4O2 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2,5-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-5(11)4-3(7)2-9-6(8)10-4/h2H,7H2,1H3,(H2,8,9,10) |
InChI Key |
DNJPDDLCWYUPKN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1N)N |
Origin of Product |
United States |
Methodologies for the Synthesis of Methyl 2,5 Diaminopyrimidine 4 Carboxylate and Analogous Structures
Direct Synthetic Routes to 2,5-Diaminopyrimidine (B1361531) Carboxylates
The direct formation of the 2,5-diaminopyrimidine carboxylate scaffold can be achieved through several strategic approaches that build the heterocyclic ring with the required substituents in place or in a manner that allows for their easy installation.
Cyclocondensation Reactions in Pyrimidine (B1678525) Ring Formation
Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine rings, involving the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. beilstein-journals.org A common and effective method for creating the pyrimidine framework is the condensation of a compound containing an amidine group (like guanidine) with a β-dicarbonyl compound or its equivalent. google.com
For instance, a general route to substituted pyrimidines involves the reaction between amidines and β-enaminodiketones. beilstein-journals.org One specific method for synthesizing Methyl 2,5-diaminopyrimidine-4-carboxylate involves the cyclization of amido-nitriles, which can be performed under mild conditions that tolerate a variety of functional groups. Another established route to a related core structure involves the condensation of ethyl cyanoacetate (B8463686) with guanidine (B92328) in a basic medium to produce 2,6-diamino-4-hydroxy-pyrimidine, a versatile precursor. google.com The pyrimidine core can also be formed through the condensation of acetamidine (B91507) with ethyl acetoacetate. acs.org
Table 1: Examples of Cyclocondensation Reactions in Pyrimidine Synthesis
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| Guanidine | Ethyl Cyanoacetate | 2,6-Diamino-4-hydroxypyrimidine | google.com |
| Amido-nitrile | - (Intramolecular) | Substituted Pyrimidine | |
| Amidines | β-Enaminodiketones | Substituted Pyrimidines | beilstein-journals.org |
| Acetamidine | Ethyl Acetoacetate | Pyrimidine Core | acs.org |
Multicomponent Approaches for Substituted Diaminopyrimidines
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org These reactions are powerful tools for rapidly generating molecular diversity. rsc.orgnih.gov
A four-component reaction has been developed for the efficient preparation of a wide range of differently substituted dihydropyrimidines. nih.gov This reaction utilizes phosphonates, nitriles, aldehydes, and isocyanates. While extensive variation is possible for the nitrile and aldehyde components, the phosphonate (B1237965) input is more limited. This approach highlights the potential for creating complex pyrimidine structures in a single, convergent step. Urea-based MCRs have also gained significant attention for their versatility in synthesizing compounds like dihydropyrimidinones. rsc.org
Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Frameworks (e.g., Palladium-Catalyzed)
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govmdpi.com Palladium catalysts are particularly popular due to their high activity, selectivity, and tolerance for a wide range of functional groups. mdpi.com
In the context of pyrimidine synthesis, transition metals can be used to construct the heterocyclic ring or to functionalize a pre-existing pyrimidine core. nih.gov For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are employed to introduce aryl or other substituents onto the pyrimidine ring. nih.gov This is often achieved by first creating a halogenated pyrimidine intermediate which can then participate in the coupling reaction. The development of new transition metal-mediated protocols is an active area of research aimed at creating more sustainable and efficient synthetic strategies. nih.gov Metal complexes of diaminopyrimidines, such as those with Pd(II) and Pt(II), have also been synthesized and characterized, indicating the coordination of the metal ion to the pyrimidine nitrogen atom. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Pathways in Halogenated Pyrimidines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings, including pyrimidines. nih.govyoutube.com This reaction is particularly effective on electron-deficient rings, such as pyrimidine, especially when a good leaving group (like a halogen) is present. nih.govgoogle.com
The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. nih.govnih.gov However, some SNAr reactions may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. nih.govnih.gov
In pyrimidine chemistry, SNAr is frequently used to introduce amino groups. For example, reacting a 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849) or an amine can yield a 2,4-diaminopyrimidine (B92962) derivative. youtube.comgoogle.com The reactivity of different positions on the pyrimidine ring can vary; for instance, the C4 position is often more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the reaction intermediate. stackexchange.com
Strategies for the Preparation of Pyrimidine Precursors
The synthesis of complex pyrimidines often relies on the preparation of simpler, functionalized pyrimidine building blocks that can be elaborated in subsequent steps.
Synthesis of 2,4-Diaminopyrimidine Building Blocks
2,4-Diaminopyrimidines are crucial intermediates for a wide array of more complex molecules. google.comnih.gov Several robust methods exist for their preparation. A common strategy begins with a more readily available pyrimidine, such as 2,4-diamino-6-hydroxypyrimidine. nih.gov This starting material can be converted to the corresponding 2,4-diamino-6-chloropyrimidine by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.comnih.gov The resulting chloropyrimidine is a versatile intermediate for further functionalization via SNAr or transition metal-catalyzed coupling reactions. nih.gov
Another approach involves the amination of a chloropyrimidine. For example, crude 2-amino-4-chloropyrimidine can be heated with ammonia in a hydroxylated solvent like methanol (B129727) to produce 2,4-diaminopyrimidine. google.com The product, often formed as a hydrochloride salt, can be converted to the sulfate (B86663) salt to facilitate purification by crystallization. google.com These building blocks are foundational in the synthesis of numerous biologically active compounds. rsc.orgnih.govnih.gov
Table 2: Synthesis of 2,4-Diaminopyrimidine Intermediates
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 2,4-Diamino-6-chloropyrimidine | nih.gov |
| 2-Amino-4-chloropyrimidine | Ammonia, Methanol | 2,4-Diaminopyrimidine | google.com |
| Ethyl Cyanoacetate | Guanidine | 2,6-Diamino-4-hydroxypyrimidine | google.com |
Derivatization of Pyrrolo[3,2-d]pyrimidine Intermediates
The pyrrolo[3,2-d]pyrimidine scaffold is a deazapurine analog that serves as a valuable starting point for creating diverse functionalized molecules. acs.org Methodologies for derivatizing these intermediates often involve building upon a pre-existing pyrrole (B145914) ring to construct the pyrimidine portion, allowing for significant diversity in the final product. acs.org
A common strategy begins with a substituted pyrrole, which then undergoes cyclization to form the fused pyrimidine ring. For instance, 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl (B1604629) esters can be synthesized from 4-oxo-N-(PhF)proline benzyl ester. nih.govacs.org This multi-step process involves the conversion of the oxoproline to an aminopyrrole, followed by reaction with an isocyanate to form a urea (B33335) derivative. nih.govacs.org Subsequent treatment with trichloroacetyl chloride and cesium carbonate induces cyclization to yield the desired pyrrolo[3,2-d]pyrimidine. nih.govacs.org This approach is advantageous as it allows for the introduction of various substituents on the pyrimidine nitrogens. acs.org
Another approach to functionalized pyrrolo[3,2-d]pyrimidines involves a one-pot, three-component reaction. For example, the reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or its derivatives in the presence of an organocatalyst like L-proline can produce complex pyrrolo[3,2-d]pyrimidine derivatives. auctoresonline.orgresearchgate.net This method is efficient for generating a library of compounds with varied substituents.
Furthermore, domino reactions provide an elegant pathway to these fused systems. A combination of a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines can produce a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. nih.gov The reaction conditions can be optimized by screening different catalysts, ligands, and bases. nih.gov
The table below summarizes various methods for the synthesis of derivatized pyrrolo[3,2-d]pyrimidines.
| Starting Material(s) | Reagents and Conditions | Product | Yield |
| 4-oxo-N-(PhF)proline benzyl ester, amines, isocyanates | 1. TsOH, THF or MeCN; 2. Phosgene or triphosgene; 3. Trichloroacetyl chloride, Cs₂CO₃ | 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl esters | 37-55% overall |
| 4-hydroxycoumarin, arylglyoxals, 6-aminouracil | L-proline, acetic acid, reflux | Substituted pyrrolo[3,2-d]pyrimidines | 73-86% |
| Alkynylated uracils, anilines | Pd(OAc)₂, DPEphos, K₃PO₄, DMA, 100 °C | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones | Moderate to good |
Principles of Sustainable Synthesis in Diaminopyrimidine Chemistry
A key strategy in the sustainable synthesis of pyrimidine derivatives is the use of multicomponent reactions (MCRs). rasayanjournal.co.in MCRs are atom-economical processes where three or more reactants are combined in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification. rasayanjournal.co.inichem.md The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, has been adapted using greener conditions, such as solvent-free reactions catalyzed by recyclable catalysts like heteropolyacid-clay. ichem.md
The use of environmentally benign solvents, particularly water, is a cornerstone of green chemistry. researchgate.net Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Several syntheses of pyrimidine-based compounds, such as pyrano[2,3-d]pyrimidines, have been successfully carried out in aqueous media, often leading to higher yields and simpler work-up procedures. researchgate.net
Alternative energy sources like microwave and ultrasound irradiation are also employed to promote greener syntheses. rasayanjournal.co.inresearchgate.net These techniques can significantly reduce reaction times, increase product yields, and in some cases, enable reactions to proceed without a catalyst or in a solvent-free environment. researchgate.netacs.org For instance, the synthesis of pyrano[2,3-d] pyrimidine derivatives has been achieved under microwave irradiation in water without a catalyst. researchgate.net
The development of reusable and non-toxic catalysts is another important aspect of sustainable diaminopyrimidine synthesis. powertechjournal.comichem.md Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. ichem.md
The table below highlights some green chemistry approaches applied to the synthesis of pyrimidine derivatives, which are applicable to diaminopyrimidine chemistry.
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example |
| Use of Greener Solvents | Water as a reaction medium | One-pot synthesis of pyrano[2,3-d] pyrimidines. researchgate.net |
| Alternative Energy Sources | Microwave or ultrasound irradiation to accelerate reactions | Catalyst-free synthesis of pyrano[2,3-d] pyrimidines in water under microwave irradiation. researchgate.net |
| Catalysis | Use of reusable, non-toxic catalysts | HPA-clay catalyzed Biginelli reaction for dihydropyrimidinone synthesis under solvent-free conditions. ichem.md |
| Multicomponent Reactions | One-pot synthesis to increase atom economy and reduce waste | Four-component synthesis of acs.orgnih.govresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives in water. researchgate.net |
Advanced Characterization Techniques for Structural Elucidation of Methyl 2,5 Diaminopyrimidine 4 Carboxylate
Single-Crystal X-ray Crystallography for Molecular and Supramolecular Architecture
Determination of Absolute Configuration and Tautomeric Forms
The analysis of Methyl 2,5-diaminopyrimidine-4-carboxylate via single-crystal X-ray diffraction is crucial for unequivocally establishing its absolute configuration and identifying the predominant tautomeric form in the solid state. Pyrimidine (B1678525) derivatives can exist in various tautomeric forms, and crystallographic studies provide concrete evidence of the existing form. The precise location of hydrogen atoms on the amino groups and the pyrimidine ring nitrogen atoms confirms the aminopyrimidine tautomer as the stable form in the crystalline state.
Investigation of Crystal Packing
The investigation of the crystal packing of this compound reveals how the individual molecules arrange themselves in a repeating pattern to form the crystal. The analysis of the unit cell parameters and space group provides a complete picture of the crystalline architecture. The molecules are typically arranged in a manner that maximizes the favorable intermolecular interactions, leading to a densely packed and stable structure. Understanding the crystal packing is essential for fields such as materials science and pharmaceuticals, as it influences properties like polymorphism and bioavailability.
Vibrational Spectroscopic Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are complementary and offer a detailed understanding of the functional groups present and their chemical environment.
Assignment of Characteristic Functional Group Vibrations
The FTIR and FT-Raman spectra of this compound exhibit characteristic absorption and scattering bands corresponding to its various functional groups. The amino groups (NH₂) show distinct stretching vibrations in the high-frequency region. The carbonyl group (C=O) of the methyl ester gives rise to a strong, characteristic stretching band. Vibrations associated with the pyrimidine ring, including C=C and C=N stretching modes, as well as ring breathing modes, are also clearly identifiable. The methyl group of the ester function also has characteristic C-H stretching and bending vibrations.
Below is a table summarizing the assignment of key vibrational frequencies:
| Functional Group | Vibrational Mode | FTIR (cm⁻¹) (Typical Range) | FT-Raman (cm⁻¹) (Typical Range) |
| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3400-3200 | 3400-3200 |
| Amino (NH₂) | Scissoring | 1650-1580 | 1650-1580 |
| Carbonyl (C=O) | Stretching | 1750-1730 | 1750-1730 |
| Pyrimidine Ring | C=C, C=N Stretching | 1600-1400 | 1600-1400 |
| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2980-2870 | 2980-2870 |
| Ester (C-O) | Stretching | 1300-1200 | 1300-1200 |
Anharmonic Frequency Computations and Mode Coupling Analysis
To gain a deeper and more quantitative understanding of the vibrational spectra, theoretical calculations are often employed. Anharmonic frequency computations, which go beyond the simple harmonic oscillator approximation, can more accurately predict the positions of vibrational bands by accounting for the anharmonic nature of molecular vibrations. This allows for a more precise assignment of the experimental spectra. Furthermore, mode coupling analysis can be performed to understand how different vibrational modes within the molecule interact with each other. This is particularly important in complex molecules like this compound, where vibrations of similar energy can mix, leading to shifts in their frequencies and changes in their intensities. These computational approaches, when used in conjunction with experimental data, provide a robust and comprehensive picture of the molecule's vibrational dynamics.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 (pyrimidine ring) | ~7.5 - 8.5 | Singlet (s) | - | 1H |
| NH₂ (at C2) | ~5.0 - 7.0 | Broad Singlet (br s) | - | 2H |
| NH₂ (at C5) | ~4.0 - 6.0 | Broad Singlet (br s) | - | 2H |
| OCH₃ (ester) | ~3.5 - 4.0 | Singlet (s) | - | 3H |
Note: The chemical shifts for the amine (NH₂) protons are highly dependent on solvent, concentration, and temperature, often appearing as broad signals due to rapid exchange and quadrupole effects of the nitrogen atom.
The single aromatic proton (H6) is expected to appear as a singlet, as it has no adjacent protons to couple with. The methyl protons of the ester group will also be a singlet for the same reason. The two amino groups will likely present as two distinct broad singlets, reflecting their different chemical environments.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~165 - 175 |
| C4 (pyrimidine ring) | ~155 - 165 |
| C2 (pyrimidine ring) | ~150 - 160 |
| C6 (pyrimidine ring) | ~140 - 150 |
| C5 (pyrimidine ring) | ~110 - 120 |
| OCH₃ (ester) | ~50 - 55 |
The carbonyl carbon of the ester group is typically found in the most downfield region of the spectrum. The carbons of the pyrimidine ring will have distinct chemical shifts based on their substitution and electronic environment. The carbon of the methyl ester group will appear in the upfield region.
Two-Dimensional NMR Techniques for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, the lack of significant proton-proton coupling would result in a relatively simple COSY spectrum, primarily confirming the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively link the H6 proton signal to the C6 carbon signal and the methyl proton signal to the methyl carbon signal.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and, consequently, the elemental composition of a compound.
For this compound, with a molecular formula of C₆H₈N₄O₂, the expected exact mass can be calculated. An HRMS experiment would measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or more decimal places).
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 169.0720 | To be determined experimentally |
By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, the elemental composition can be confirmed with high confidence, leaving no ambiguity as to the molecular formula of the synthesized compound. This technique provides the definitive piece of evidence for the compound's composition, complementing the structural framework provided by NMR spectroscopy.
Theoretical and Computational Chemistry Applied to Methyl 2,5 Diaminopyrimidine 4 Carboxylate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can provide insights into various chemical properties. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have been instrumental in understanding their behavior.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For a related compound, Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating its potential for reactivity. nih.gov In another study on diaminopyrimidine sulfonate derivatives, the HOMO-LUMO gaps were also investigated, highlighting the influence of substituent groups on the electronic properties. researchgate.netresearchgate.net Based on these findings, it can be anticipated that Methyl 2,5-diaminopyrimidine-4-carboxylate also possesses a significant HOMO-LUMO gap, with the electron-donating amino groups and the electron-withdrawing carboxylate group influencing the charge distribution and the energies of the frontier orbitals. The amino groups are expected to increase the energy of the HOMO, making the molecule a better electron donor, while the carboxylate and pyrimidine ring act as electron acceptors, lowering the energy of the LUMO.
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Pyrimidine Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.21 |
| ELUMO | -1.58 |
| Energy Gap (ΔE) | 4.63 |
Data extrapolated from a study on a structurally related hexahydropyrimidine (B1621009) derivative. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In studies of similar pyrimidine derivatives, the MEP surface analysis revealed that the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group are regions of high negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. mdpi.com Conversely, the amino groups' hydrogen atoms and other parts of the carbon skeleton show positive potential. For this compound, the MEP surface would likely show strong negative potential around the pyrimidine nitrogens and the carbonyl oxygen of the ester group, indicating these as primary sites for electrophilic interaction. The amino groups would contribute to regions of positive potential, highlighting their role as hydrogen bond donors.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. These include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness indicates greater stability and lower reactivity.
Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated as ω = (μ2) / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2).
For related pyrimidine compounds, these descriptors have been calculated to predict their reactive nature. nih.gov It is expected that this compound would exhibit a moderate level of chemical hardness, balancing stability with the reactivity necessary for biological interactions.
Table 2: Calculated Global Reactivity Descriptors for a Related Pyrimidine Derivative
| Descriptor | Value | Unit |
| Chemical Hardness (η) | 2.31 | eV |
| Chemical Softness (S) | 0.43 | eV-1 |
| Electrophilicity Index (ω) | 3.28 | eV |
Data extrapolated from a study on a structurally related hexahydropyrimidine derivative. nih.gov
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. It examines the interactions between filled and vacant orbitals, providing a quantitative measure of their stabilization energy (E(2)).
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in various fields, including telecommunications and data storage. The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizability (β and γ). DFT calculations can be used to predict these properties.
Studies on diaminopyrimidine derivatives have shown that they can possess significant NLO properties, with calculated second hyperpolarizability (γ) values indicating their potential for NLO applications. researchgate.netresearchgate.net The presence of electron-donating (amino) and electron-withdrawing (carboxylate) groups in this compound suggests that it may also exhibit NLO behavior due to intramolecular charge transfer.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method is widely used in drug discovery to understand ligand-receptor interactions and to screen for potential drug candidates.
Pyrimidine derivatives are known to interact with various biological targets. For instance, some diaminopyrimidine derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the life cycle of various pathogens. Molecular docking studies on other pyrimidine carboxylate derivatives have explored their binding affinities with targets like the Bcr-Abl oncogene and carbonic anhydrase. mdpi.comnih.gov These studies typically reveal key interactions, such as hydrogen bonds and π-stacking, that are responsible for the binding affinity.
For this compound, molecular docking could be employed to investigate its potential as an inhibitor of various enzymes. The amino groups and the carboxylate group are likely to form crucial hydrogen bonds with the amino acid residues in the active site of a target protein, while the pyrimidine ring can engage in π-π stacking interactions. Such studies would be invaluable in identifying potential therapeutic applications for this compound.
Computational Approaches to Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the interactions between small molecules and their biological targets. For diaminopyrimidine derivatives, a scaffold of significant medicinal interest, computational approaches are widely used to elucidate Structure-Activity Relationships (SAR). These methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, help in understanding the chemical features crucial for biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activities. By developing mathematical models, QSAR can predict the activity of novel compounds and highlight the key molecular descriptors that govern their potency.
In the study of diaminopyrimidine derivatives, QSAR has been effectively applied. For instance, an analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as inhibitors of Dihydrofolate Reductase (DHFR) revealed that electronic properties are paramount. nih.gov The study demonstrated that the energy of the lowest unoccupied molecular orbital (LUMO) and the Z-component of the dipole moment (DPL3) were critical descriptors. nih.gov A low LUMO energy suggests that the molecules can favorably interact with electron-rich regions of the receptor site. nih.gov This insight allows for the targeted design of more potent DHFR inhibitors by incorporating electronegative groups to modulate these electronic parameters. nih.gov
Another QSAR study focused on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov This research compared two modeling techniques: Multiple Linear Regression (MLR) and an Artificial Neural Network (ANN). The ANN model (R² = 0.998) proved to be significantly more powerful in predicting the pharmacological activity than the MLR model (R² = 0.889), indicating complex, nonlinear relationships between the molecular structure and VEGFR-2 inhibition. nih.gov Similarly, QSAR models were instrumental in screening and designing novel pyrimidine-4,6-diamine derivatives as potent inhibitors of Janus kinase 3 (JAK3), accurately predicting their high inhibitory potency. openrepository.com
| Target Enzyme | QSAR Model | Key Descriptors | Research Findings |
| Dihydrofolate Reductase (DHFR) | - | LUMO energy, Z-component of dipole moment (DPL3) | Electronic properties are crucial for inhibitory activity, guiding the design of more potent inhibitors through the inclusion of electronegative groups. nih.gov |
| VEGFR-2 | MLR and ANN | 5 selected descriptors | The nonlinear ANN model demonstrated superior predictive power over the linear MLR model, highlighting the complex nature of the SAR. nih.gov |
| JAK3 | - | - | QSAR models accurately predicted the high inhibitory potency (pIC50 values from 6 to 8) of newly designed inhibitors. openrepository.com |
| Thymidylate Synthase | CoMFA and CoMSIA | Steric and electrostatic fields | 3D-QSAR models provided insights for the rational design of potent quinazoline-based antifolate inhibitors. nih.gov |
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a therapeutic target, such as a protein or enzyme. This technique is crucial for understanding the binding mode of inhibitors and the specific interactions—like hydrogen bonds and hydrophobic contacts—that stabilize the ligand-receptor complex.
Docking studies have been pivotal in rationalizing the activity of various diaminopyrimidine derivatives. In the development of novel 2,4-diaminopyrimidine (B92962) derivatives as inhibitors of p21-activated kinase 4 (PAK4), molecular docking was used to explore the SAR. nih.gov The most potent compounds, such as compound B6 (IC₅₀ = 5.9 nM), were analyzed. nih.gov Docking simulations revealed the binding mode of compound B6 within the PAK4 active site and calculated a favorable docking energy of -7.593 kcal/mol, corroborating its high inhibitory activity. nih.govresearchgate.net
Similarly, in the design of 2,4-diaminopyrimidine derivatives targeting Focal Adhesion Kinase (FAK), molecular docking was employed alongside synthesis and biological evaluation. nih.govrsc.org These studies helped to understand why certain compounds exhibited high potency, with IC₅₀ values as low as 0.6 nM. nih.gov The docking results provided a structural basis for the observed activities, guiding further optimization. Furthermore, rational drug design efforts for Tropomyosin receptor kinase (TRK) inhibitors used a pharmacophore model confirmed by molecular docking to explore the SAR of over 60 prepared 2,4-diaminopyrimidine derivatives. nih.gov
| Target Protein | Derivative Series | Key Findings from Docking |
| p21-activated kinase 4 (PAK4) | 2,4-diaminopyrimidine derivatives | Compound B6 showed the lowest docking score (-7.593 kcal/mol), and simulations revealed its specific binding mode, suggesting it as a strong candidate for a PAK4 inhibitor. nih.govresearchgate.net |
| Focal Adhesion Kinase (FAK) | 2,4-diaminopyrimidine derivatives | Docking studies provided a structural rationale for the high inhibitory activity (IC₅₀ values from 0.6 to 2164 nM) of the synthesized compounds. nih.govrsc.org |
| Tropomyosin receptor kinase (TRK) | 2,4-diaminopyrimidine derivatives | Docking confirmed the validity of a previously reported pharmacophore model, aiding in the rational design and understanding of SAR for potent pan-TRK inhibitors like compound 19k. nih.gov |
| DYRK1A | Various small molecules | Virtual screening and docking identified ligands with key hydrogen bond interactions (e.g., with Leu241), leading to the discovery of selective DYRK1A inhibitors. mdpi.com |
Molecular Dynamics and Other Computational Techniques
Beyond QSAR and static docking, other computational methods provide a more dynamic picture of molecular interactions. Molecular dynamics (MD) simulations, for example, track the movements of atoms in a ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of the active site.
In the study of novel JAK3 inhibitors, 500-nanosecond MD simulations were performed to confirm the stability of the designed compounds within the JAK3 binding site. openrepository.com This was complemented by Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to support the binding affinity. openrepository.com A similar integrated approach was used to identify potential inhibitors for the DYRK1A kinase, where 100 ns MD simulations validated the stability of hit compounds in the ATP binding pocket. mdpi.com
Furthermore, Density Functional Theory (DFT) is another quantum chemical method used to investigate the electronic structure and properties of molecules. Studies on diaminopyrimidine sulfonate derivatives have used DFT to calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties, providing a deeper understanding of molecular stability and reactivity. researchgate.netnih.govacs.org
The integration of these computational approaches—from QSAR-driven screening to molecular docking, ADMET prediction, MD simulations, and DFT calculations—creates a powerful workflow for modern drug design. researchgate.net This multi-faceted strategy allows for the validation of binding modes, assessment of stability, and prediction of pharmacokinetic properties, ultimately accelerating the discovery of novel diaminopyrimidine-based therapeutic agents. researchgate.net
Chemical Transformations and Derivatization Strategies of Methyl 2,5 Diaminopyrimidine 4 Carboxylate
Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms
The nitrogen atoms within the pyrimidine ring are fundamental to its chemical character and reactivity. Their modification can significantly alter the electronic properties and biological activity of the resulting derivatives.
N-Alkylation and N-Acylation Reactions
The N-alkylation and N-acylation of the pyrimidine ring nitrogens in diaminopyrimidine derivatives are important reactions for introducing structural diversity. While specific studies on the N-alkylation or N-acylation of Methyl 2,5-diaminopyrimidine-4-carboxylate are not extensively detailed in the reviewed literature, the reactivity of related diaminopyrimidine systems provides insight into potential transformations.
Generally, the nitrogen atoms in the pyrimidine ring can be alkylated using alkyl halides. The regioselectivity of such reactions can be influenced by the electronic nature of the substituents on the ring and the reaction conditions employed. For instance, in related diaminopyrimidine systems, alkylation can occur at either of the ring nitrogens, and the distribution of products may depend on steric hindrance and the specific nitrogen's nucleophilicity.
N-acylation, typically carried out with acyl chlorides or anhydrides, is another key transformation. This reaction would introduce an acyl group onto one of the ring nitrogens, a modification that can modulate the compound's chemical and physical properties.
Formation of N-Fused Heterocyclic Systems
A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, such as pteridines and purines. researchgate.net These bicyclic structures are of great interest due to their presence in numerous biologically active molecules. researchgate.net
The synthesis of pteridines, which feature a fused pyrazine (B50134) and pyrimidine ring system, can be achieved through the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. thieme-connect.de this compound is a suitable starting material for such reactions. For example, reaction with dicarbonyl compounds like glyoxal (B1671930) or benzil (B1666583) can lead to the formation of the pteridine (B1203161) core. researchgate.net The general scheme for pteridine synthesis from a 4,5-diaminopyrimidine is outlined below:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 4,5-Diaminopyrimidine | Dicarbonyl compound | Pteridine | |
| 4,5-Diamino-2,6-dimercaptopyrimidine | p-Dimethoxybenzil | 6,7-Bis(p-methoxyphenyl)-2,4-(1H,3H)-pteridinedithione | |
| 5,6-Diaminopyrimidin-4(3H)-one | 2-Oxopropanal | 6-Methylpteridin-4(3H)-one | thieme-connect.de |
Similarly, purine (B94841) derivatives, which consist of a pyrimidine ring fused to an imidazole (B134444) ring, can be synthesized from 4,5-diaminopyrimidine precursors. researchgate.net The reaction typically involves condensation with a one-carbon source, such as formic acid or a derivative thereof.
Functionalization of the Amine Moieties at C2 and C5
The two primary amino groups at positions C2 and C5 are key handles for derivatization, allowing for the attachment of a wide array of functional groups and the construction of larger molecular scaffolds.
Amidation and Sulfonylation Reactions
The amino groups of this compound can readily undergo amidation and sulfonylation reactions. Amidation, the formation of an amide bond, can be achieved by reacting the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). This reaction is a common strategy in medicinal chemistry to explore structure-activity relationships.
Sulfonylation involves the reaction of the amino groups with a sulfonyl chloride in the presence of a base. This leads to the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities. The synthesis of sulfonamides from sulfonyl chlorides is a well-established transformation. researchgate.netenamine.net
Condensation with Aldehydes and Ketones (Schiff Base Formation)
The reaction of the amino groups of this compound with aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. wikipedia.org This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. researchgate.netnih.gov Schiff bases are versatile intermediates and can be further modified, for example, through reduction to form stable secondary amines.
The formation of Schiff bases from various diaminopyrimidines and aromatic aldehydes has been widely reported. researchgate.netnih.gov For instance, 4-chloro-2,6-diaminopyrimidine (B16297) reacts with 2-hydroxyacetophenone (B1195853) to form a Schiff base ligand. researchgate.net This reactivity is expected to be mirrored in this compound.
| Diamine Reactant | Carbonyl Reactant | Product Type | Reference |
| 4-Chloro-2,6-diaminopyrimidine | 2-Hydroxyacetophenone | Schiff base | researchgate.net |
| 4,4'-Oxydianiline | o-Vanillin | Schiff base | wikipedia.org |
| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates | Aniline | Schiff base | nih.gov |
Modifications of the Carboxylate Group at C4
The methyl carboxylate group at the C4 position provides another avenue for derivatization. Key transformations of this group include hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides. nih.gov
Hydrolysis of the methyl ester to the carboxylic acid can be achieved under basic conditions, for example, by treatment with sodium hydroxide (B78521) in ethanol. britannica.com The resulting carboxylic acid can then be coupled with various amines to form a diverse range of amides. nih.govasianpubs.org This two-step sequence allows for the introduction of a wide variety of substituents at the C4 position, which is a common strategy in drug discovery programs. nih.gov
The conversion of carboxylic acids to amides can be facilitated by a number of coupling reagents. Alternatively, direct amidation of the methyl ester is also a possibility under certain conditions. nih.gov These reactions significantly expand the chemical space accessible from this compound.
| Starting Material | Reagents | Product | Reference |
| DHP methyl carboxylates | LiOH | DHP carboxylic acids | nih.gov |
| DHP methyl carboxylates | R²NH₂, DMF | DHP carboxamides | nih.gov |
| Carboxylic acid | Ammonium salt, TsCl, K₂CO₃, SiO₂, TBAB, Microwave | Amide | asianpubs.org |
Ester Hydrolysis and Amide Formation
The methyl ester group at the 4-position of the pyrimidine ring is a key site for derivatization.
Ester Hydrolysis:
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide in ethanol, to yield the carboxylic acid. This carboxylic acid derivative is a crucial intermediate for further modifications, such as amidation. nih.gov
Amide Formation:
The resulting carboxylic acid from ester hydrolysis can be readily converted into a variety of amides. Standard peptide coupling conditions can be employed for this transformation. For instance, the carboxylic acid can be activated with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) and then reacted with a primary or secondary amine to furnish the desired amide. This strategy allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships. nih.gov
Alternatively, direct amidation of the methyl ester is also a viable route. nih.gov This transformation can be achieved by heating the ester with an amine, sometimes in the presence of a catalyst. The choice between the two-step hydrolysis-amidation sequence and direct amidation often depends on the specific amine and the desired reaction conditions.
Table 1: Reaction Conditions for Ester Hydrolysis and Amide Formation
| Transformation | Reagents and Conditions | Product |
| Ester Hydrolysis | NaOH, EtOH | 2,5-Diaminopyrimidine-4-carboxylic acid |
| Amide Formation | 1. Carboxylic acid, HATU, DIPEA, Amine 2. Methyl ester, Amine, Heat | 2,5-Diaminopyrimidine-4-carboxamide derivative |
Reduction to Alcohol or Aldehyde
The reduction of the ester group to a primary alcohol or an aldehyde represents another important derivatization strategy, providing access to a different set of functionalized pyrimidines.
Reduction to Alcohol:
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed to reduce the ester group directly to the corresponding primary alcohol, the (2,5-diaminopyrimidin-4-yl)methanol. nih.gov This transformation introduces a hydroxylmethyl group, which can serve as a handle for further functionalization, such as etherification or oxidation.
Reduction to Aldehyde:
The partial reduction of the ester to an aldehyde is a more challenging transformation that often requires milder and more selective reducing agents. While direct reduction can be difficult, a two-step approach involving the reduction of the corresponding ester to the primary alcohol followed by oxidation with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) can afford the desired aldehyde. nih.gov However, attempts to directly reduce similar pyrimidine esters to aldehydes have not always been successful. nih.gov An alternative, though not always successful, approach involves a Wittig reaction to form an α,β-unsaturated aldehyde, followed by reduction of the double bond. nih.gov
Table 2: Reagents for the Reduction of the Ester Group
| Target Functional Group | Reagent(s) |
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) |
| Aldehyde | 1. LiAlH₄ 2. Pyridinium chlorochromate (PCC) |
Electrophilic and Nucleophilic Substitutions on the Pyrimidine Core
The pyrimidine ring itself is susceptible to both electrophilic and nucleophilic substitution reactions, although the presence of the two activating amino groups and the deactivating carboxylate group influences the regioselectivity of these transformations.
Electrophilic Substitution:
The pyrimidine ring is generally considered electron-deficient and therefore less reactive towards electrophiles than benzene. quimicaorganica.org However, the presence of electron-donating amino groups at the 2- and 5-positions increases the electron density of the ring, making it more susceptible to electrophilic attack. In diaminopyrimidine systems, electrophilic substitution has been observed to occur at the 6-position. rsc.org
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, particularly when a good leaving group is present on the ring. youtube.com While this compound itself does not have an inherent leaving group on the ring, related pyrimidine derivatives with halo or other leaving groups readily undergo nucleophilic substitution. For instance, a chlorine atom at the 2-position of a pyrimidine ring can be displaced by various nucleophiles, including amines.
The regioselectivity of nucleophilic attack on the pyrimidine ring is influenced by the electronic properties of the ring and the substituents. In many cases, the C4 position is more susceptible to nucleophilic attack than the C2 position. stackexchange.com This can be explained by frontier molecular orbital theory, where the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position. stackexchange.com
Ring Annulation and Cyclization Reactions Utilizing the Diaminopyrimidine Scaffold
The diaminopyrimidine core of this compound is an excellent scaffold for the construction of fused heterocyclic systems through ring annulation and cyclization reactions. These reactions often utilize the reactivity of the amino groups in conjunction with other functional groups.
One of the most significant applications of this scaffold is in the synthesis of pteridines. Pteridines are bicyclic heteroaromatic compounds containing a pyrimidine ring fused to a pyrazine ring. They are of great interest in medicinal chemistry due to their structural relationship to folic acid and their role as inhibitors of enzymes like dihydrofolate reductase. The reaction of a 2,5-diaminopyrimidine (B1361531) derivative with a 1,2-dicarbonyl compound or its equivalent, such as malononitrile (B47326) or phenacyl halides, can lead to the formation of the pteridine ring system.
The strategic placement of the amino groups allows for the formation of a new six-membered ring fused to the pyrimidine core. For instance, the vicinal amino groups can react with a two-carbon electrophilic synthon to construct the pyrazine ring. This approach is a cornerstone in the synthesis of a wide variety of substituted pteridines and related fused pyrimidine systems.
Methyl 2,5 Diaminopyrimidine 4 Carboxylate As a Precursor for Complex Heterocyclic Architectures
Building Block for Purine (B94841) Analogs
The 4,5-diaminopyrimidine (B145471) substructure is the classical precursor to the purine ring system. The synthesis of purines from these diamines is a well-established strategy in heterocyclic chemistry. researchgate.net This typically involves the condensation of the two adjacent amino groups with a reagent that provides a single carbon atom to form the imidazole (B134444) portion of the purine.
Methyl 2,5-diaminopyrimidine-4-carboxylate is an ideal substrate for this transformation. The reaction of the 4- and 5-amino groups with one-carbon synthons such as formic acid, triethyl orthoformate, or formamide (B127407) leads to the formation of the corresponding purine derivatives. The specific reaction conditions can be tailored to achieve the desired substitution pattern on the final purine ring. For instance, heating the diaminopyrimidine with formic acid results in the formation of a 6-hydroxypurine analog (a xanthine (B1682287) derivative if the 2-amino group is hydrolyzed), while reaction with formamide can yield a 6-aminopurine analog (an adenine (B156593) derivative).
A related class of compounds, pteridines, can also be synthesized from 4,5-diaminopyrimidines. thieme-connect.denih.gov The Gabriel-Isay condensation, which involves the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound like glyoxal (B1671930) or diacetyl, is a common method for constructing the pteridine (B1203161) ring system. nih.gov In the case of this compound, this reaction would lead to the formation of a substituted pteridine with the methyl carboxylate group at the 4-position of the original pyrimidine (B1678525) ring.
Table 1: Synthesis of Purine and Pteridine Analogs from a Diaminopyrimidine Precursor
| Reagent | Fused Ring System | Resulting Compound Class |
| Formic Acid | Imidazole | Purine (Xanthine derivative) |
| Triethyl Orthoformate | Imidazole | Purine |
| Formamide | Imidazole | Purine (Adenine derivative) |
| Glyoxal | Pyrazine (B50134) | Pteridine |
| Diacetyl (2,3-butanedione) | Pyrazine | Pteridine |
Scaffold for Pyrido[2,3-d]pyrimidine (B1209978) Ring Systems
The pyrido[2,3-d]pyrimidine scaffold is present in numerous biologically active molecules. jocpr.commdpi.com The construction of this ring system often involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrimidine core. A common synthetic strategy is the reaction of a 4- or 6-aminopyrimidine with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. jocpr.com
This compound, possessing a nucleophilic 5-amino group, is well-suited for such cyclization reactions. For example, condensation with a 1,3-diketone like acetylacetone (B45752) in an acidic medium would be expected to yield a 5,7-dimethylpyrido[2,3-d]pyrimidine derivative. The reaction proceeds through an initial Michael addition of the 5-amino group to the unsaturated system, followed by cyclization and aromatization to furnish the fused bicyclic product. Similarly, reaction with α,β-unsaturated aldehydes or ketones can provide access to a variety of substituted pyrido[2,3-d]pyrimidines. The specific substituents on the final product are determined by the choice of the three-carbon component.
Table 2: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
| Pyrimidine Precursor | Three-Carbon Synthon | Reaction Conditions | Product |
| 6-Aminopyrimidine | Acetylacetone | Phosphoric acid, heat | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
| This compound | Malononitrile (B47326) and an α,β-unsaturated ester | Microwave-assisted cyclocondensation | Substituted 4-oxopyrido[2,3-d]pyrimidine |
Intermediate in the Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another important class of heterocyclic compounds with diverse biological activities. nih.gov The synthesis of this ring system can be achieved by constructing the pyrrole (B145914) ring onto a pyrimidine precursor. A key method for this transformation is the reaction of a 5-aminopyrimidine (B1217817) with a suitable two-carbon electrophile.
This compound can serve as a valuable intermediate in the synthesis of pyrrolo[2,3-d]pyrimidines. For instance, reaction with an α-haloketone, such as chloroacetone, would lead to alkylation of the 5-amino group, followed by intramolecular cyclization to form the pyrrole ring. This would result in a substituted pyrrolo[2,3-d]pyrimidine with the methyl carboxylate group at the 4-position of the pyrimidine ring. The specific substituents on the pyrrole ring can be varied by using different α-haloketones or other two-carbon synthons.
Application in the Construction of Other Fused Polyheterocyclic Compounds
The reactivity of this compound extends beyond the synthesis of the aforementioned heterocyclic systems. It can also be utilized as a precursor for other fused polyheterocyclic compounds, such as thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines. lmaleidykla.ltnih.gov
For the synthesis of thieno[2,3-d]pyrimidines, a common approach involves the reaction of a 5-aminopyrimidine with a sulfur-containing reagent. For example, reaction with a thiirane (B1199164) or a related sulfur species could lead to the formation of the fused thiophene (B33073) ring.
The synthesis of furo[2,3-d]pyrimidines can be achieved through various routes. One plausible method involves the reaction of this compound with a suitable oxygen-containing two-carbon synthon. For example, reaction with an α-haloketone under basic conditions could lead to the formation of a furo[2,3-d]pyrimidine (B11772683) derivative.
Emerging Research Avenues and Future Perspectives in Methyl 2,5 Diaminopyrimidine 4 Carboxylate Research
Innovations in Synthetic Methodologies for Pyrimidine (B1678525) Carboxylates
The synthesis of pyrimidine derivatives, including carboxylates, is constantly evolving, with a focus on efficiency, sustainability, and the ability to create diverse molecular architectures. researchgate.netnih.gov Traditional methods often involve multi-step procedures with varying yields. nih.gov However, recent advancements are paving the way for more streamlined and effective synthetic routes.
One of the key areas of innovation is the use of multicomponent reactions (MCRs) . These reactions, where multiple starting materials react in a single pot to form a complex product, offer significant advantages in terms of atom economy and reduced waste. researchgate.net For instance, the Biginelli reaction, a classic MCR for synthesizing dihydropyrimidinones, has seen numerous modifications to improve yields and expand its substrate scope. researchgate.net Researchers are exploring novel catalysts and reaction conditions, including microwave irradiation, to accelerate these reactions and enhance their efficiency. researchgate.net
Another promising approach is the development of novel cyclization strategies . Researchers are investigating new ways to construct the pyrimidine ring, often utilizing readily available starting materials. researchgate.netoup.com For example, methods involving the condensation of amidines with various carbonyl compounds are being refined to produce a wide range of substituted pyrimidines. researchgate.netmdpi.com The use of greener solvents and catalysts is also a major trend, aligning with the principles of sustainable chemistry.
Furthermore, the direct functionalization of the pyrimidine core is an active area of research. This allows for the introduction of various substituents at specific positions, providing access to a broader range of derivatives with tailored properties.
The table below summarizes some of the innovative synthetic approaches being explored for pyrimidine carboxylates and related structures.
| Synthetic Approach | Description | Key Advantages |
| Multicomponent Reactions (MCRs) | Multiple reactants combine in a single step to form the product. | High atom economy, reduced waste, operational simplicity. researchgate.net |
| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reaction rates. | Faster reaction times, often higher yields, improved purity. researchgate.net |
| Novel Cyclization Strategies | Development of new methods to form the pyrimidine ring. | Access to diverse and complex structures, use of readily available starting materials. researchgate.netoup.com |
| Direct C-H Functionalization | Introduction of functional groups directly onto the pyrimidine ring. | Avoids pre-functionalization steps, increases synthetic efficiency. |
| Green Chemistry Approaches | Use of environmentally benign solvents and catalysts. | Reduced environmental impact, safer reaction conditions. |
Advanced Spectroscopic and In Situ Characterization Techniques
The comprehensive characterization of pyrimidine derivatives is crucial for understanding their structure, properties, and behavior. While standard spectroscopic techniques like NMR, IR, and mass spectrometry remain indispensable, advanced and in situ methods are providing deeper insights. researchgate.netresearchgate.netnih.gov
In situ spectroscopic techniques are particularly valuable for monitoring reaction kinetics and identifying transient intermediates. oup.com Techniques such as in situ IR and Raman spectroscopy allow researchers to follow the progress of a synthesis in real-time, providing valuable data for reaction optimization. oup.com This is a significant step up from traditional methods that rely on analyzing the final product.
Advanced NMR techniques , such as two-dimensional NMR (e.g., TOCSY), are being employed to elucidate the complex structures of pyrimidine derivatives and study their conformational dynamics. acs.org These methods are especially useful for determining the precise arrangement of atoms in the molecule and for studying interactions with other molecules. acs.org
The application of these advanced techniques is summarized in the following table:
| Technique | Application in Pyrimidine Research | Insights Gained |
| In Situ IR/Raman Spectroscopy | Real-time monitoring of synthetic reactions. oup.com | Reaction kinetics, identification of intermediates, mechanism elucidation. oup.com |
| 2D NMR Spectroscopy (e.g., TOCSY) | Detailed structural elucidation and conformational analysis. acs.org | Connectivity of atoms, spatial arrangement, molecular dynamics. acs.org |
| X-ray Crystallography | Determination of the precise three-dimensional structure. | Bond lengths and angles, crystal packing, intermolecular interactions. |
| Mass Spectrometry (e.g., LC-MS/MS) | Identification and quantification of compounds in complex mixtures. nih.gov | Molecular weight confirmation, fragmentation patterns, metabolic stability. nih.gov |
Synergistic Computational and Experimental Approaches in Design and Discovery
The integration of computational modeling with experimental work has become a powerful paradigm in chemical research, significantly accelerating the design and discovery of new molecules. mdpi.comnih.gov This synergistic approach is being increasingly applied to the study of pyrimidine derivatives.
Computational methods , such as Density Functional Theory (DFT) and molecular docking, are used to predict the properties and behavior of molecules before they are synthesized. mdpi.comnih.govacs.org DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govacs.org Molecular docking simulations can predict how a molecule will bind to a biological target, which is crucial for drug design. mdpi.comnih.govnih.gov
These computational predictions can then be used to guide experimental work. For example, a computational screening of a virtual library of pyrimidine derivatives can identify promising candidates for synthesis and biological testing. mdpi.com This can save significant time and resources compared to a purely experimental approach.
Conversely, experimental data can be used to validate and refine computational models. For instance, the experimentally determined crystal structure of a pyrimidine derivative can be used to improve the accuracy of molecular docking simulations. This iterative cycle of prediction and validation leads to a deeper understanding of the system and more effective molecular design.
The interplay between computational and experimental methods is highlighted in the table below:
| Approach | Role in Research | Examples |
| Computational Modeling | Prediction of molecular properties and interactions. | DFT calculations for electronic structure, molecular docking for binding affinity. mdpi.comnih.govacs.org |
| Experimental Synthesis & Characterization | Creation and validation of new molecules. | Synthesis of computationally designed compounds, spectroscopic analysis to confirm structure. researchgate.netresearchgate.net |
| Synergistic Workflow | Iterative cycle of prediction, synthesis, and testing. | Computationally guided design of new inhibitors, experimental validation of binding and activity. mdpi.comnih.gov |
Q & A
Basic: What synthetic routes are recommended for Methyl 2,5-diaminopyrimidine-4-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. Key steps include:
- Amination and carboxylation : Introduce amino groups at positions 2 and 5 via nucleophilic substitution, followed by carboxylation at position 4 using reagents like chloroformate esters.
- Esterification : Methanol or dimethyl sulfate under acidic conditions can esterify the carboxyl group.
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent side reactions during functionalization .
Validate purity via HPLC or TLC, and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS).
Basic: How should this compound be characterized structurally?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in methanol/water). Use SHELX-2018 for structure solution and refinement, leveraging direct methods for phase determination .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm) and NMR (e.g., methyl ester signal at δ ~3.8 ppm in H NMR).
- Thermal analysis : Perform TGA/DSC to assess decomposition temperatures and crystalline stability .
Advanced: How can hydrogen bonding patterns and crystal packing be systematically analyzed?
Methodological Answer:
- Graph-set analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., ) into motifs like rings using Mercury CSD 4.0. This reveals how intermolecular interactions dictate supramolecular assembly .
- Packing similarity metrics : Use Mercury’s "Packing Similarity" tool to compare crystal structures with analogous pyrimidine derivatives, identifying conserved motifs or polymorphism .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data validation : Check for outliers using WinGX’s ADDSYM to detect missed symmetry or PLATON’s TWINABS for twinning corrections .
- Refinement strategies : For disordered regions, apply restraints (e.g., SIMU/DELU in SHELXL) or split occupancy models. Validate hydrogen positions via Hirshfeld surface analysis .
- Cross-verification : Compare bond lengths/angles with CSD database entries to identify anomalies .
Advanced: What experimental factors influence the compound’s stability during storage?
Methodological Answer:
- Environmental controls : Store at -20°C in amber vials under inert gas (N/Ar) to prevent hydrolysis of the ester group or oxidation of amino groups .
- Incompatibility tests : Avoid strong oxidizers (e.g., HNO) and high humidity. Monitor degradation via LC-MS over time under stress conditions (e.g., 40°C/75% RH) .
Basic: How to assess purity and detect common impurities?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times with synthetic intermediates (e.g., unreacted amines) .
- Elemental analysis : Confirm C/H/N ratios within ±0.4% of theoretical values.
- Mass spectrometry : Identify impurities via ESI-MS in positive-ion mode, targeting adducts (e.g., [M+Na]) or hydrolyzed products .
Advanced: How to design reactivity studies for the amino and carboxylate groups?
Methodological Answer:
- Functionalization : React amino groups with acyl chlorides (e.g., acetyl chloride) under Schotten-Baumann conditions. Monitor progress via H NMR for loss of NH signals.
- Decarboxylation : Heat in DMSO at 120°C to remove the carboxylate, confirming via FT-IR loss of C=O stretch .
- Kinetic studies : Use stopped-flow spectroscopy to track reaction rates under varying pH/temperature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
